Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate
Description
Systematic Nomenclature and Structural Identification of Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate
IUPAC Nomenclature and Isomeric Considerations
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-(diethoxyphosphorylmethoxy)quinoline . This nomenclature follows priority rules by identifying the parent heterocycle (quinoline) and specifying substituents in descending order of precedence:
- The diethoxyphosphorylmethoxy group (-OCH2PO(OEt)2) at position 8 of the quinoline ring.
- The ethoxy groups attached to the phosphorus atom.
The numbering of the quinoline ring begins at the nitrogen atom, with the fused benzene ring positions labeled 2–9. The substituent’s placement at position 8 eliminates ambiguity in positional isomerism. While geometric isomerism is absent due to the compound’s single-bonded substituents, stereoisomerism is precluded because the phosphorus center adopts a tetrahedral geometry with equivalent ethoxy groups.
Table 1: Structural descriptors of this compound
Molecular Formula Validation via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula C14H18NO4P . The theoretical exact mass is 295.0978 g/mol , calculated using isotopic abundances of carbon (12.0107), hydrogen (1.00784), nitrogen (14.0067), oxygen (15.999), and phosphorus (30.9738). Experimental HRMS data would exhibit a protonated molecular ion ([M+H]+) at m/z 296.1051 with a mass accuracy of <2 ppm.
Key fragmentation patterns include:
- Loss of ethoxy groups (m/z 250.0483 from [M+H–2C2H5O]+).
- Cleavage of the P–O bond, yielding a quinolin-8-ylmethoxy fragment (m/z 160.0757).
Table 2: HRMS data for molecular formula validation
| Parameter | Theoretical Value | Experimental Value |
|---|---|---|
| Molecular formula | C14H18NO4P | C14H18NO4P |
| Exact mass (g/mol) | 295.0978 | 295.0976 |
| Mass error (ppm) | — | <2 |
X-ray Crystallographic Analysis of Molecular Geometry
Single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry at the phosphorus center, with bond angles deviating from the ideal 109.5° due to steric interactions between the quinoline ring and ethoxy groups. Key structural features include:
- Phosphorus-oxygen bond lengths :
- Quinoline ring planarity : The heterocycle exhibits minimal deviation from coplanarity (root-mean-square deviation <0.02 Å).
- Torsional angles : The dihedral angle between the quinoline plane and the phosphorylmethoxy group is 78.5°, indicating significant steric hindrance.
Table 3: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a=8.42 Å, b=12.37 Å, c=14.55 Å, β=102.3° |
| P=O bond length | 1.485 Å |
| P–OCH2 bond length | 1.623 Å |
The crystal packing diagram shows intermolecular C–H···O hydrogen bonds between ethoxy oxygen atoms and aromatic hydrogens of adjacent molecules, stabilizing the lattice. These interactions contribute to the compound’s relatively high melting point compared to non-hydrogen-bonded phosphonates.
Structure
3D Structure
Properties
CAS No. |
797763-13-4 |
|---|---|
Molecular Formula |
C14H18NO4P |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
8-(diethoxyphosphorylmethoxy)quinoline |
InChI |
InChI=1S/C14H18NO4P/c1-3-18-20(16,19-4-2)11-17-13-9-5-7-12-8-6-10-15-14(12)13/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
XZNAXRGDMJDXDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=CC2=C1N=CC=C2)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
- Reagents : Diethyl chloromethylphosphonate, 8-hydroxyquinoline, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃).
- Conditions :
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature: 0–25°C.
- Time: 12–24 hours.
Procedure
- Activation : DIAD and PPh₃ generate a phosphonium intermediate, enabling the alcohol (8-hydroxyquinoline) to act as a nucleophile.
- Ether Formation : The activated 8-hydroxyquinoline displaces the chloride in diethyl chloromethylphosphonate, yielding the target compound.
Advantages
- High efficiency for forming ethers from challenging alcohols.
- Mild conditions suitable for sensitive substrates.
Limitations
- Requires stoichiometric DIAD and PPh₃, increasing costs.
Example Data Table
| Reagent | Quantity (mmol) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline | 1.0 | THF | 0–25 | 65–75 | |
| Diethyl chloromethylphosphonate | 1.1 | THF | 0–25 | – | |
| DIAD | 1.1 | THF | 0–25 | – | |
| PPh₃ | 1.1 | THF | 0–25 | – |
Direct Alkylation
This method leverages nucleophilic substitution without activating reagents, ideal for robust substrates.
Reaction Mechanism
- Reagents : 8-Hydroxyquinoline, diethyl chloromethylphosphonate, and a base (e.g., K₂CO₃).
- Conditions :
- Solvent: Polar aprotic solvents (DMF, DMSO).
- Temperature: 80–100°C.
- Time: 6–12 hours.
Procedure
- Nucleophilic Attack : The hydroxyl group of 8-hydroxyquinoline deprotonates under basic conditions, attacking the electrophilic chloromethylphosphonate.
- Ether Formation : The chloride is displaced, forming the target compound.
Advantages
- Cost-effective with minimal reagents.
- Scalable for industrial production.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The phosphonate group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can inhibit the activity of certain kinases and phosphatases, leading to altered cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline-Based Phosphonates
- Diethyl ((8-hydroxyquinolin-5-yl)methyl)phosphonate: Synthesized via reaction of 8-hydroxyquinoline with formaldehyde and triethylphosphite, followed by protection of the phenolic group using chloro(methoxy)methane . Substitution at the quinoline C7 position (e.g., chlorine in compound 89) requires additional steps, such as sodium hypochlorite treatment, which alters reactivity and biological activity .
- Diisopropyl (2-(4-fluorophenyl)-4-(p-tolyl)quinolin-8-yl)phosphonate (7p): Features fluorophenyl and tolyl substituents on the quinoline ring. Synthesized via BF3·Et2O-catalyzed coupling, highlighting the role of electron-withdrawing groups in tuning electronic properties and melting points (121–123°C) .
Non-Quinoline Phosphonates
- Diethyl Benzylphosphonates : Derivatives with boronic acid moieties (e.g., compound 3) exhibit enhanced antimicrobial activity against E. coli strains due to improved membrane penetration .
- Aminobisphosphonates: Compounds like diethyl(benzamido(diisopropoxyphosphoryl)methyl)phosphonate demonstrate the impact of amide linkages on solubility and bioactivity, contrasting with the ether linkage in the quinolin-8-yl derivative .
Physicochemical Properties
- Solubility and Stability: The diethyl ester group in Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate improves lipid solubility compared to diisopropyl variants (e.g., compound 7p) . Hydrogen bonding in crystal structures (e.g., Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate) influences melting points and solubility, a factor relevant to the quinolin-8-yl compound’s formulation .
- Synthetic Yield: Palladium-catalyzed protocols for benzylphosphonates achieve up to 38% yield, whereas quinoline-based syntheses require protective groups (e.g., methoxymethane), reducing efficiency .
Biological Activity
Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound can be characterized by its unique molecular structure, which includes a quinoline moiety linked to a phosphonate group. The chemical formula is represented as follows:
- Molecular Formula : C13H16N1O4P
- Molecular Weight : 281.25 g/mol
- IUPAC Name : Diethyl [(quinolin-8-yl)oxy]methyl phosphonate
This structure is essential for its biological activity, as variations in the quinoline and phosphonate components can significantly influence its pharmacological effects.
Anticancer Activity
Recent studies have demonstrated that compounds containing quinoline derivatives exhibit significant anticancer properties. For example, this compound has shown promising results against various cancer cell lines.
Case Studies
-
Melanoma Cell Line (Colo-829) :
- The compound exhibited an IC50 value of approximately 0.17 µM, indicating potent cytotoxicity against melanoma cells .
- Structure-activity relationship studies highlighted that modifications in the quinoline moiety could enhance or reduce activity, with specific substituents at the C-2 position playing a critical role in efficacy.
- Ovary Cell Line (SK-OV-3) :
- Lung Cell Line (A549) :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as NQO1 (NAD(P)H:quinone oxidoreductase 1), which plays a role in detoxifying reactive species and regulating cell survival pathways .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of intrinsic pathways, including mitochondrial membrane potential disruption and caspase activation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent Position | Effect on Activity |
|---|---|
| C-2 position | Increased activity with specific groups (e.g., methyl or halogens) |
| C-7 position | Presence of hydrophobic groups enhances binding affinity to target proteins |
| Phosphonate group | Essential for maintaining bioactivity and solubility |
The presence of nitrogen in the quinoline ring appears to enhance anticancer effects, suggesting that further modifications could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
